molecular formula C20H11N3O2 B3052846 11-Nitrodibenzo(a,c)phenazine CAS No. 4661-57-8

11-Nitrodibenzo(a,c)phenazine

Cat. No.: B3052846
CAS No.: 4661-57-8
M. Wt: 325.3 g/mol
InChI Key: LJVWTGJLCXLVOI-UHFFFAOYSA-N
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Description

11-Nitrodibenzo(a,c)phenazine (C${20}$H${11}$N${3}$O${2}$, molecular weight: 325.33, CAS: 4661-57-8) is a nitro-functionalized phenazine derivative characterized by a planar aromatic structure with a fused dibenzophenazine core and a nitro (-NO$_2$) substituent at the 11-position . Phenazines are nitrogen-containing heterocyclic compounds with diverse applications in electrochemistry, biosensing, and antimicrobial agents due to their redox activity, fluorescence, and structural modifiability .

Properties

CAS No.

4661-57-8

Molecular Formula

C20H11N3O2

Molecular Weight

325.3 g/mol

IUPAC Name

11-nitrophenanthro[9,10-b]quinoxaline

InChI

InChI=1S/C20H11N3O2/c24-23(25)12-9-10-17-18(11-12)22-20-16-8-4-2-6-14(16)13-5-1-3-7-15(13)19(20)21-17/h1-11H

InChI Key

LJVWTGJLCXLVOI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=C(C=CC(=C5)[N+](=O)[O-])N=C24

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=C(C=CC(=C5)[N+](=O)[O-])N=C24

Other CAS No.

4661-57-8

Pictograms

Corrosive; Acute Toxic; Irritant

Origin of Product

United States

Comparison with Similar Compounds

Electrochemical Activity

This compound exhibits superior redox stability compared to non-nitrated derivatives. The nitro group stabilizes the charge center via π-electron delocalization, enabling multi-site redox reactions critical for battery electrodes and conductive materials . In contrast, halogenated phenazines (e.g., chlorinated derivatives) prioritize antimicrobial efficacy over electrochemical performance, with MIC values as low as 2 µg/mL against Mycoplasma spp. .

Optical Properties

While this compound lacks intrinsic fluorescence, derivatives like DAP and lapachol-based phenazines show strong emission. DAP’s dual -NH$_2$ groups enable DNA intercalation with a fluorescence quantum yield of 0.45, making it suitable for cellular imaging . Lapachol-derived phenazines (e.g., compound P1 ) exhibit aggregation-induced emission (AIE), enabling lipid droplet visualization without cytotoxicity .

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